molecular formula C6H9NO3 B136561 Methyl (2S)-1-acetylaziridine-2-carboxylate CAS No. 151910-16-6

Methyl (2S)-1-acetylaziridine-2-carboxylate

Cat. No.: B136561
CAS No.: 151910-16-6
M. Wt: 143.14 g/mol
InChI Key: NBGBXRMKZNVTPG-DSEUIKHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-1-acetylaziridine-2-carboxylate is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-1-acetylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with a suitable electrophile under basic conditions to form the aziridine ring. The stereochemistry can be controlled using chiral auxiliaries or catalysts.

Industrial Production Methods

Industrial production methods for aziridine derivatives often involve similar cyclization reactions but on a larger scale. The choice of reagents and conditions may be optimized for yield and purity, and the process may include steps for the separation and purification of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Aziridines can undergo oxidation to form aziridine N-oxides.

    Reduction: Reduction of aziridines can lead to the formation of amines.

    Substitution: Aziridines can participate in nucleophilic substitution reactions, where the ring-opening can lead to various functionalized amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine N-oxides, while nucleophilic substitution can produce a variety of functionalized amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S)-1-acetylaziridine-2-carboxylate depends on its specific interactions with biological targets. Aziridines are known to react with nucleophiles, which can lead to the modification of biomolecules such as proteins and DNA. This reactivity underlies their potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound, known for its high reactivity.

    N-Methylaziridine: A methylated derivative with similar reactivity.

    Aziridine-2-carboxylate: A carboxylated derivative with potential biological activities.

Uniqueness

Methyl (2S)-1-acetylaziridine-2-carboxylate is unique due to its chiral nature and specific functional groups, which can impart distinct reactivity and biological properties compared to other aziridine derivatives.

Properties

CAS No.

151910-16-6

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl (2S)-1-acetylaziridine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3/t5-,7?/m0/s1

InChI Key

NBGBXRMKZNVTPG-DSEUIKHZSA-N

SMILES

CC(=O)N1CC1C(=O)OC

Isomeric SMILES

CC(=O)N1C[C@H]1C(=O)OC

Canonical SMILES

CC(=O)N1CC1C(=O)OC

Synonyms

2-Aziridinecarboxylicacid,1-acetyl-,methylester,(2S)-(9CI)

Origin of Product

United States

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